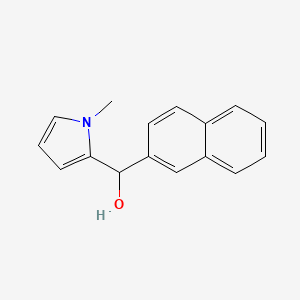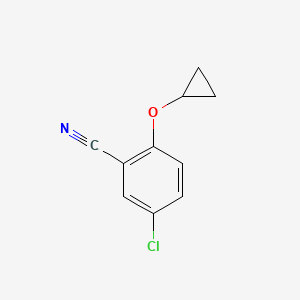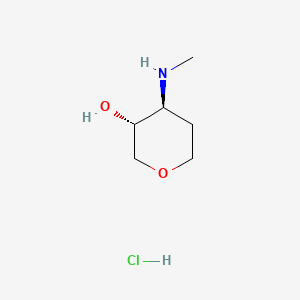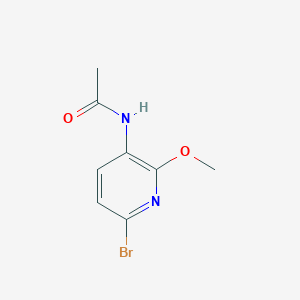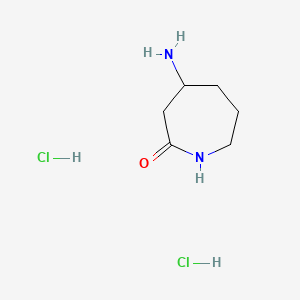
4-Aminoazepan-2-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminoazepan-2-one;dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O It is a derivative of azepanone, a seven-membered lactam ring, and is characterized by the presence of an amino group at the fourth position and a dihydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminoazepan-2-one;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control systems ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-Aminoazepan-2-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azepanones, amines, and oxo derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Aminoazepan-2-one;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminoazepan-2-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations that modulate its activity .
Comparison with Similar Compounds
Similar Compounds
5-Aminoazepan-2-one;dihydrochloride: Similar structure but with the amino group at the fifth position.
4-Aminobutanamide: A simpler analog with a four-membered ring.
4-Aminocaprolactam: A six-membered lactam with an amino group.
Uniqueness
4-Aminoazepan-2-one;dihydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C6H14Cl2N2O |
|---|---|
Molecular Weight |
201.09 g/mol |
IUPAC Name |
4-aminoazepan-2-one;dihydrochloride |
InChI |
InChI=1S/C6H12N2O.2ClH/c7-5-2-1-3-8-6(9)4-5;;/h5H,1-4,7H2,(H,8,9);2*1H |
InChI Key |
RKBDDRLMYSEAPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)NC1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13917655.png)
![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
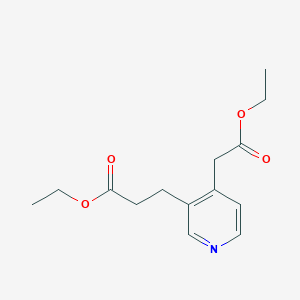

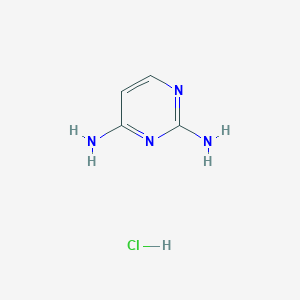
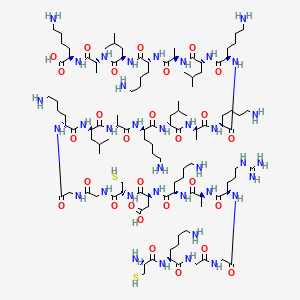
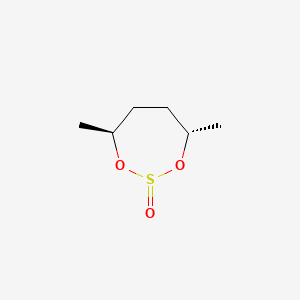
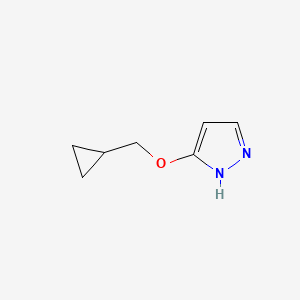
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)
